molecular formula C15H14Cl2F3NO B1419499 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-34-0

4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1419499
CAS No.: 1185297-34-0
M. Wt: 352.2 g/mol
InChI Key: GLUHNEDUIUUUGF-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a trifluoromethyl group, and an aniline moiety, making it a versatile intermediate for synthesizing more complex molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethylphenol and 3-(trifluoromethyl)aniline.

  • Reaction Conditions: The reaction involves a nucleophilic aromatic substitution where the phenol group is substituted by the aniline group. This reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the reaction is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in an acidic medium.

  • Reduction: LiAlH4, H2 with a palladium catalyst.

  • Substitution: Strong bases like K2CO3, DMF as solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted phenols or anilines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the aniline moiety can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethylphenol: Similar structure but lacks the trifluoromethyl group and aniline moiety.

  • 3-(Trifluoromethyl)aniline: Similar to the target compound but lacks the chloro-substituted phenyl ring.

Uniqueness: The combination of the chloro-substituted phenyl ring, trifluoromethyl group, and aniline moiety makes this compound unique. It offers enhanced reactivity and stability compared to similar compounds, making it a valuable intermediate in various applications.

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHNEDUIUUUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-34-0
Record name Benzenamine, 4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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